(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
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Description
(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a useful research compound. Its molecular formula is C22H31NO14 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : A research study focused on the synthesis of new sugar imine molecules using D-glucose and the concept of click chemistry. The study involved producing a molecule with a structure including a tetrahydro-2H-pyran-2-yl component, similar to the compound (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Crystal Structure Analysis : Another study explored the crystal structure of a compound similar to the one mentioned, providing insights into its molecular configuration and potential applications in material science or pharmaceuticals (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Asymmetric Synthesis Applications : A research on the asymmetric synthesis of C15 polyketide spiroketals utilized a compound with a tetrahydro-2H-pyran structure. This work has implications for the synthesis of complex organic compounds and pharmaceuticals (Meilert, Pettit, & Vogel, 2004).
Biological Activity Studies : The antiviral activity of new 1,2,3-triazole glycosides, incorporating components similar to the tetrahydro-2H-pyran-2-yl structure, was studied against influenza A viruses. This research is significant for developing new antiviral drugs (Kutkat, Kandeil, Moatasim, Elshaier, El‐Sayed, Gaballah, El Taweel, Kamel, El Sayes, Ramadan, El-Shesheny, Abdel-Megeid, Webby, Kayali, & Ali, 2022).
Properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZYSKLMAXHOV-HCIXTTLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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